molecular formula C24H22BrFN4O4S B11502281 7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11502281
M. Wt: 561.4 g/mol
InChI Key: YBCDQFUECPOAPX-UHFFFAOYSA-N
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Description

7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and various functional groups such as bromophenyl and carbamothioyl. Its intricate structure makes it a subject of interest in fields like medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common approach includes the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinolone intermediate.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a coupling reaction, such as Suzuki-Miyaura coupling, using a bromophenylboronic acid and a palladium catalyst.

    Formation of the Carbamothioyl Group: The carbamothioyl group is introduced through a reaction with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinolone N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Alcohol derivatives of the quinolone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its quinolone core, which is known for antibacterial properties.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the bromophenyl and carbamothioyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

    Norfloxacin: A quinolone with a similar mechanism but different functional groups.

Uniqueness

7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the bromophenyl and carbamothioyl groups differentiates it from other quinolones and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C24H22BrFN4O4S

Molecular Weight

561.4 g/mol

IUPAC Name

7-[4-[(3-bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22BrFN4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-6-8-30(9-7-29)24(35)27-22(32)14-4-3-5-15(25)10-14/h3-5,10-13H,2,6-9H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

YBCDQFUECPOAPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)Br)F)C(=O)O

Origin of Product

United States

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